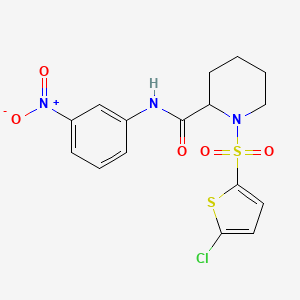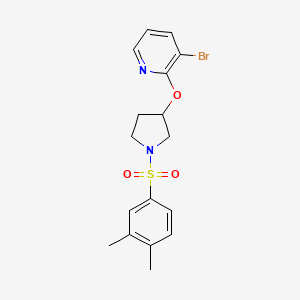
4-Chloro-3-methylphenyl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-methylphenyl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate, also known as CMMPB-Ps, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively.
Wissenschaftliche Forschungsanwendungen
Synthetic Applications and Methodologies
Olefin Synthesis
Sulfones, such as those derived from bis(trifluoromethyl)phenyl groups, have been used in the Julia-Kocienski olefination reaction to synthesize alkenes and dienes with good yields and stereoselectivities. This methodology is significant for constructing carbon-carbon double bonds, a fundamental step in organic synthesis, including the high-yielding and stereoselective synthesis of methoxylated stilbenes such as trimethylated resveratrol (Alonso, D. A., Fuensanta, M., Nájera, C., & Varea, M., 2005).
Nonlinear Optical Materials
Certain sulfone derivatives have been studied for their potential in nonlinear optical applications. For instance, chalcone derivatives incorporating sulfone groups have been examined for their single-crystal growth and properties relevant to nonlinear optics, showcasing the chemical versatility and applicability of sulfones in materials science (Parol, V., Upadhyaya, V., Prabhu, A. N., Lokanath, N. K., Taher, M., & Naraharisetty, S. G., 2020).
Antimicrobial Agents
Sulfone compounds have also been explored for their antimicrobial properties. For example, novel sulfonamide derivatives have been synthesized and evaluated for their activity against various bacterial strains, highlighting the potential of sulfone derivatives in developing new antimicrobial agents (Saleem, H., Maryam, Arooma, Bokhari, S. A., Ashiq, Ayesha, Rauf, S., Khalid, Rana Rehan, Qureshi, F., & Siddiqi, A. R., 2018).
Eigenschaften
IUPAC Name |
(4-chloro-3-methylphenyl) 4-methyl-5-propan-2-yl-2-propoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClO4S/c1-6-9-24-19-11-14(4)17(13(2)3)12-20(19)26(22,23)25-16-7-8-18(21)15(5)10-16/h7-8,10-13H,6,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZPNGHQBUIMLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)OC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methylphenyl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

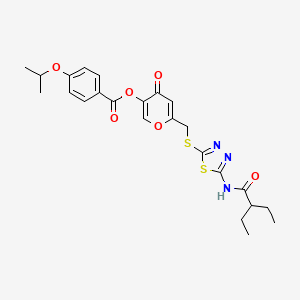
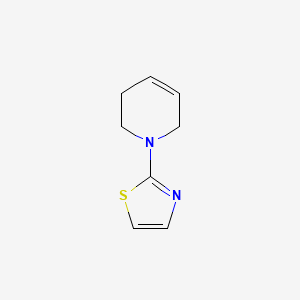
![2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B2576104.png)
![4-(Ethylthio)-2-methyl-7-phenylthiazolo[4,5-d]pyridazine](/img/structure/B2576106.png)
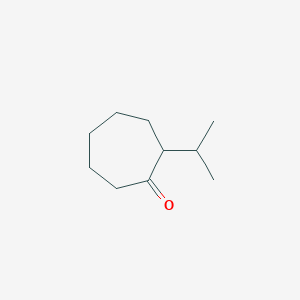

![7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2576111.png)
![N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2576112.png)
![2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2576113.png)
![N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-sulfonamide](/img/structure/B2576114.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2576115.png)
